

The Role of Apixaban-13C,d3 in Pharmacokinetic Studies: A Technical Guide

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Compound of Interest

Compound Name: Apixaban-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of **Apixaban-13C,d3** as a stable isotope-labeled internal standard in the pharmacokinetic analysis of apixaban, a direct factor Xa inhibitor. Accurate and precise quantification of apixaban in biological matrices is paramount for drug development, clinical trial monitoring, and therapeutic drug management. The use of a stable isotope-labeled internal standard like **Apixaban-13C,d3** is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Advantage of a Stable Isotope-Labeled Internal Standard

In pharmacokinetic studies, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects. An ideal IS should behave chemically and physically as closely as possible to the analyte of interest.

Apixaban-13C,d3 is a synthetic version of apixaban where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled apixaban, allowing it to be distinguished by a mass spectrometer. However, its chemical properties and chromatographic behavior are nearly identical to the parent drug.^{[1][2][3]} This similarity ensures

that any variations affecting apixaban during sample preparation and analysis will equally affect **Apixaban-13C,d3**, leading to a highly accurate and precise quantification of the drug.

Quantitative Bioanalytical Data

The following tables summarize key quantitative data from validated LC-MS/MS methods for apixaban quantification in human plasma using **Apixaban-13C,d3** as an internal standard. These methods demonstrate high sensitivity, accuracy, and precision.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

Parameter	Method 1	Method 2
Linearity Range	1.0 - 301.52 ng/mL[4][5][6]	2 - 500 ng/mL
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[4][5][6]	2 ng/mL
Correlation Coefficient (r ²)	≥ 0.99[4][5][6]	Not specified, but linearity was excellent
Extraction Recovery	> 98% for both apixaban and IS[4][5][6]	> 75%
Within-Run Precision (%CV)	0.70% - 6.98%[4][5][6]	≤ 10%
Between-Run Precision (%CV)	0.70% - 6.98%[4][5][6]	≤ 10%
Accuracy	89.2% - 107.2%[4][5][6]	≥ 90%
Internal Standard	Apixaban-13CD ₃ [4][5][6]	¹³ C-d ₃ Apixaban

Table 2: Mass Spectrometry Transitions for Apixaban and **Apixaban-13C,d3**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Apixaban	460.2	443.2	[4][5][6]
Apixaban-13CD ₃	464.2	447.4	[4][5][6]

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of apixaban in human plasma using **Apixaban-13C,d3** as an internal standard, based on published literature.

Protocol 1: Liquid-Liquid Extraction Method[4][5][6]

- Sample Preparation:
 - To 100 µL of human plasma, add 25 µL of **Apixaban-13C,d3** internal standard solution.
 - Vortex for 10 seconds.
 - Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
 - Vortex for 10 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.
- Liquid Chromatography Conditions:
 - Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[4][5]
 - Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[4][5]
 - Flow Rate: 1.0 mL/minute with a 1:1 post-column split[4][5]
 - Injection Volume: 10 µL
 - Column Temperature: Ambient
 - Run Time: Approximately 3.0 minutes[4][5]
- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Apixaban: 460.2 > 443.2 m/z[4][5]
 - Apixaban-¹³CD₃: 464.2 > 447.4 m/z[4][5]

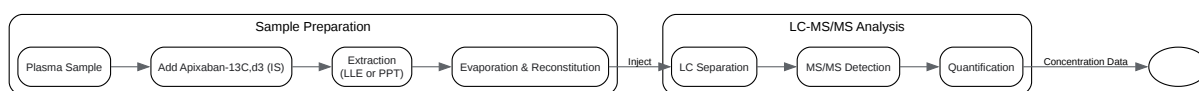
Protocol 2: Protein Precipitation Method[7][8]

- Sample Preparation:
 - To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard, **Apixaban-¹³C,^{d3}**.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the supernatant to a clean vial for injection.
- Liquid Chromatography Conditions:
 - Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 35 °C
- Mass Spectrometry Conditions:

- Ionization Mode: ESI Positive
- Detection Mode: MRM
- MRM Transitions: Specific transitions for apixaban and its internal standard are monitored.

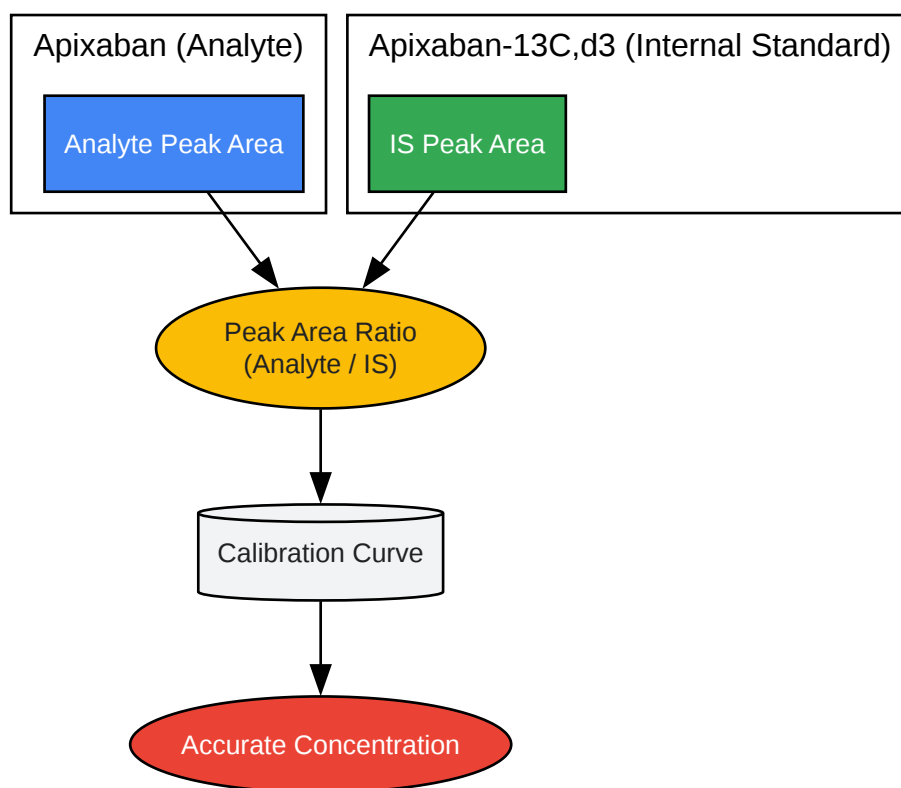
Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical role of **Apixaban-13C,d3** in pharmacokinetic studies.



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Caption: Experimental workflow for apixaban quantification.

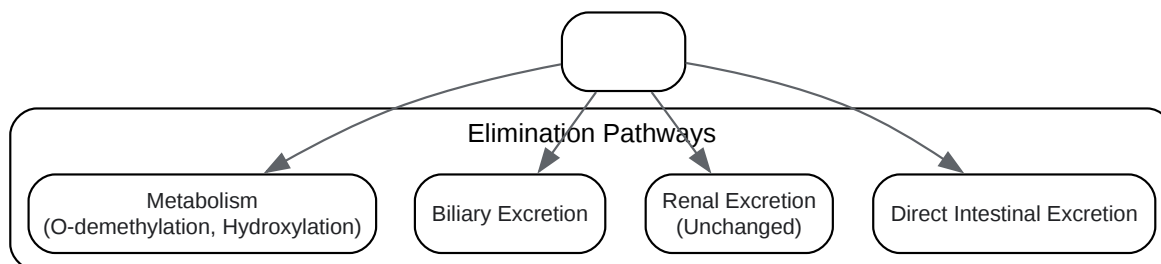


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Caption: Role of **Apixaban-13C,d3** as an internal standard.

Apixaban Metabolism and Elimination

Understanding the metabolic fate of apixaban is crucial for interpreting pharmacokinetic data. Apixaban is eliminated through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion.^{[7][8]} Renal excretion of the unchanged drug accounts for approximately 27% of the total clearance.^{[7][8]} The major sites of metabolism are O-demethylation and hydroxylation.



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Caption: Major elimination pathways of apixaban.

Conclusion

The use of **Apixaban-13C,d3** as an internal standard is indispensable for the accurate and precise quantification of apixaban in pharmacokinetic studies. Its chemical and physical similarity to apixaban ensures reliable correction for analytical variability, leading to high-quality bioanalytical data. The detailed protocols and data presented in this guide underscore the robustness and sensitivity of LC-MS/MS methods employing this stable isotope-labeled internal standard, making it a cornerstone of modern drug development and therapeutic monitoring for apixaban.

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